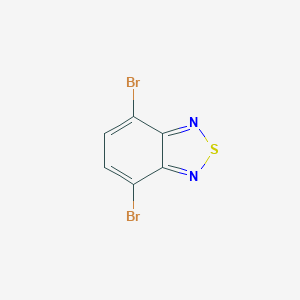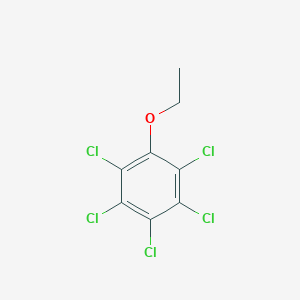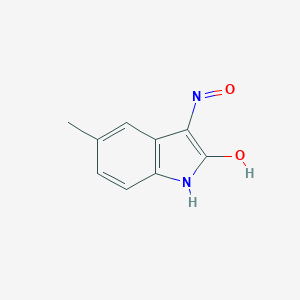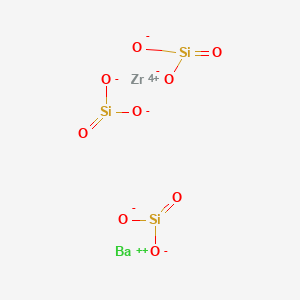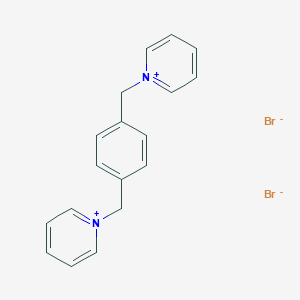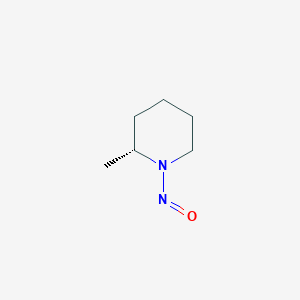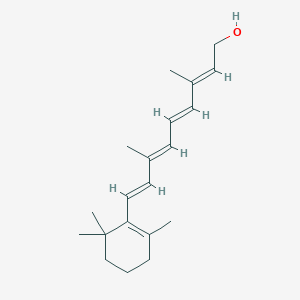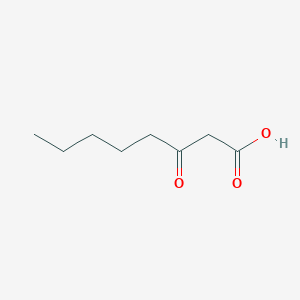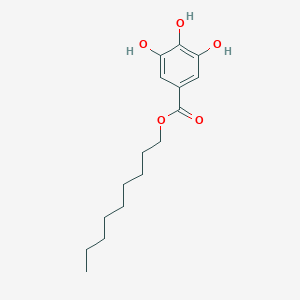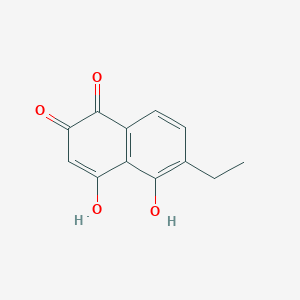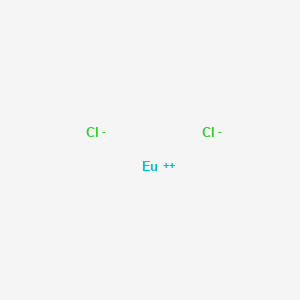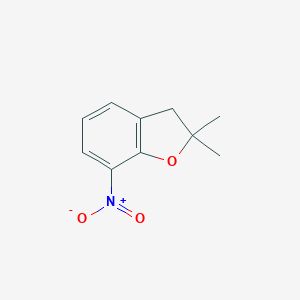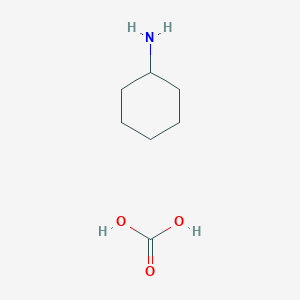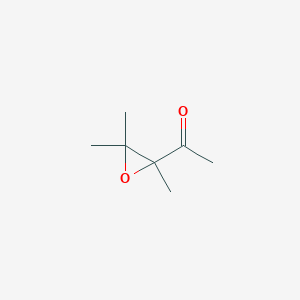
1-(Trimethyloxiranyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethyloxiranyl)ethanone, also known as TMOE, is a chemical compound that has been synthesized and studied for its potential applications in various fields of science. The compound has a unique structure that makes it interesting for researchers to explore its properties and potential uses.
Wirkmechanismus
The mechanism of action of 1-(Trimethyloxiranyl)ethanone is not fully understood. However, it is believed that 1-(Trimethyloxiranyl)ethanone works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties that may help to protect against oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(Trimethyloxiranyl)ethanone has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(Trimethyloxiranyl)ethanone has been shown to have anti-inflammatory properties and may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(Trimethyloxiranyl)ethanone is its unique structure, which makes it interesting for researchers to study. It is also relatively easy to synthesize, which makes it accessible for researchers to use in their experiments. However, one of the limitations of 1-(Trimethyloxiranyl)ethanone is its potential toxicity. It is important for researchers to use caution when handling 1-(Trimethyloxiranyl)ethanone and to take appropriate safety precautions.
Zukünftige Richtungen
There are many future directions for research on 1-(Trimethyloxiranyl)ethanone. One area of research is in the development of new drugs that are based on the structure of 1-(Trimethyloxiranyl)ethanone. Another area of research is in the study of the mechanism of action of 1-(Trimethyloxiranyl)ethanone. Further studies are needed to fully understand how 1-(Trimethyloxiranyl)ethanone works and how it can be used to treat various diseases. Additionally, studies are needed to determine the safety and toxicity of 1-(Trimethyloxiranyl)ethanone and its potential side effects.
Synthesemethoden
The synthesis of 1-(Trimethyloxiranyl)ethanone involves the reaction of ethyl oxirane-2-carboxylate with trimethylsilyl chloride in the presence of a base. The reaction takes place at room temperature and yields 1-(Trimethyloxiranyl)ethanone as a colorless liquid. The purity of the final product can be confirmed using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(Trimethyloxiranyl)ethanone has been studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. 1-(Trimethyloxiranyl)ethanone has been shown to have antitumor activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
15120-99-7 |
|---|---|
Produktname |
1-(Trimethyloxiranyl)ethanone |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
InChI-Schlüssel |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
Kanonische SMILES |
CC(=O)C1(C(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



